

Application Notes and Protocols for the Analytical Detection of Flupyrulfuron-methyl

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Compound of Interest

Compound Name: *Flupyrulfuron-methyl*

Cat. No.: B1329956

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Introduction

Flupyrulfuron-methyl is a selective sulfonylurea herbicide used for the post-emergence control of grass and broadleaf weeds in cereal crops.^[1] Accurate and sensitive analytical methods are crucial for monitoring its residues in environmental samples, food commodities, and for quality control in formulated products. This document provides detailed application notes and protocols for the detection and quantification of **Flupyrulfuron-methyl** using various analytical techniques. The methodologies outlined are based on established and validated procedures to ensure reliable and reproducible results.

Analytical Methods Overview

The primary analytical methods for the determination of **Flupyrulfuron-methyl** are based on chromatography, offering high selectivity and sensitivity. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS/MS) is also utilized. The choice of method often depends on the sample matrix, required sensitivity, and the purpose of the analysis.

Key Analytical Techniques:

- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Suitable for the quantification of **Flupyrulfuron-methyl** in formulations and less complex samples where high sensitivity is not the primary requirement.[2]
- Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The preferred method for trace residue analysis in complex matrices such as food, soil, and water, owing to its high sensitivity and selectivity.[2]
- Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS): Can be used for the analysis of pesticide residues, often in conjunction with LC-MS/MS for comprehensive screening.[3]

Quantitative Data Summary

The performance of different analytical methods for **Flupyrulfuron-methyl** detection is summarized in the tables below. These tables provide a comparative overview of key validation parameters such as Linearity, Limit of Quantification (LOQ), Recovery, and Relative Standard Deviation (RSD).

Table 1: Performance of LC-MS/MS Methods for **Flupyrulfuron-methyl** Analysis

Matrix	Sample Preparation	Linearity (r^2)	LOQ (mg/kg)	Recovery (%)	RSD (%)	Reference
Wheat Grain	QuEChERS	>0.99	0.005	91.4 - 108.3	<12.3	[4]
Wheat Bran	QuEChERS	>0.99	0.01	73.2 - 105.1	0.9 - 7.0	[4]
Maize	Modified QuEChERS	≥ 0.994	Not Specified	83.8 - 105.5	2.7 - 10.2	[5]
Cabbage	QuEChERS	>0.995	<0.01	67.2 - 108	3.5 - 8.5	[6]
Water	Solid Phase Extraction	Not Specified	0.05 µg/L	Not Specified	Not Specified	[7]

Table 2: Performance of GC-MS/MS and HPLC-UV Methods for **Flupyrasulfuron-methyl** Analysis

Method	Matrix	Linearity (r^2)	LOQ (mg/kg)	Recovery (%)	RSD (%)	Reference
GC-MS/MS	Cereals	Not Specified	0.002	89	5-21	[3]
HPLC-UV	Soil	Not Specified	0.005	97 ± 6	Not Specified	[8]
HPLC-UV	Formulations	Not Specified	Not Specified	Not Specified	Not Specified	[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and sample characteristics.

Protocol 1: Analysis of Flupyrulfuron-methyl in Wheat Grain and Bran by UHPLC-MS/MS

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis.[\[4\]](#)

1. Sample Preparation (QuEChERS Extraction)

- Weigh 5.00 g of homogenized wheat grain or 2.50 g of bran into a 50 mL centrifuge tube.
- Add 5 mL of water and 10 mL of acetonitrile containing 2% (v/v) acetic acid.
- Vortex and shake the mixture for 10 minutes.
- Add 3 g of anhydrous MgSO₄ and 2 g of NaCl, and shake vigorously for 10 minutes at 2500 rpm.
- Centrifuge the sample at 8000 rpm for 5 minutes.
- Transfer 1.5 mL of the supernatant to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 100 mg of C18 sorbent.
- Vortex and centrifuge at 8000 rpm for 3 minutes.
- Filter the final extract through a 0.22 µm syringe filter prior to UHPLC-MS/MS analysis.[\[4\]](#)

2. UHPLC-MS/MS Analysis

- Instrument: Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-XS triple-quadrupole tandem mass spectrometer.[\[4\]](#)
- Column: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).[\[4\]](#)

- Column Temperature: 40 °C.[4]
- Mobile Phase:
 - A: 0.2% (v/v) formic acid in water.[4]
 - B: Acetonitrile.[4]
- Flow Rate: 0.30 mL/min.[4]
- Injection Volume: 2 µL.[4]
- Gradient Elution:
 - 0–1.5 min, 90% A → 50% A
 - 1.5–3.5 min, 50% A
 - 3.5–4.0 min, 50% A → 10% A
 - 4.0–5.0 min, 10% A
 - 5.0–5.5 min, 10% A → 90% A
 - 5.5–6.0 min, 90% A[4]
- Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for sulfonylureas.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for **Flupyrssulfuron-methyl**.

Protocol 2: Analysis of Flupyrssulfuron-methyl in Soil by HPLC-UV

This protocol describes the extraction and analysis of **Flupyrssulfuron-methyl** from soil samples using HPLC with UV detection.[8]

1. Sample Preparation

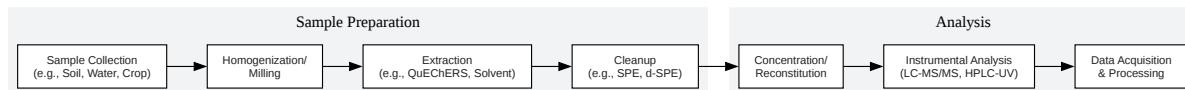
- Weigh 10.0 g of soil into a centrifuge tube.
- Add extraction solution (acetonitrile / 0.1 M ammonium carbonate buffer, 3/1 by volume).
- Shake vigorously and then centrifuge to separate the solid and liquid phases.
- Transfer the supernatant to a clean tube and adjust the pH to 7.5.
- Perform a liquid-liquid partition into methylene chloride.
- Evaporate the methylene chloride phase to dryness using a rotary evaporator.
- Reconstitute the residue in a phosphate buffer/methanol solution.

2. HPLC-UV Analysis

- Instrument: HPLC system with a UV detector.
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer), with the composition adjusted for optimal separation.
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detection Wavelength: 232 nm.[\[8\]](#)
- Quantification: Compare the peak area of the analyte in the sample to that of a known standard.

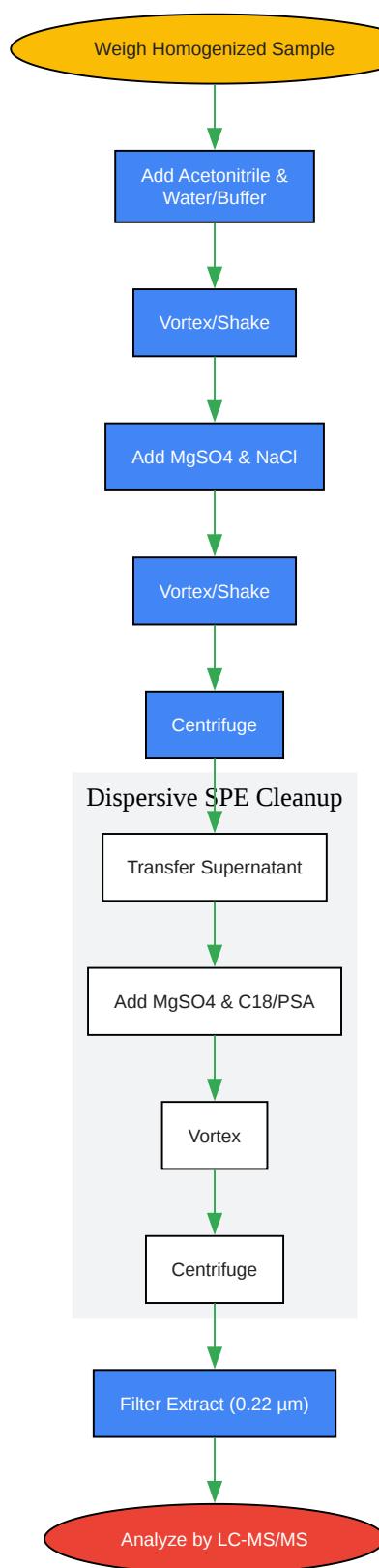
Visualizations

Experimental Workflows



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Caption: General workflow for **Flupyrasulfuron-methyl** analysis.

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Caption: QuEChERS sample preparation workflow.

Signaling Pathways and Logical Relationships

At present, the provided information does not contain signaling pathways directly related to the analytical detection of **Flupyrulfuron-methyl**. The analytical process is a direct chemical measurement and does not involve biological signaling cascades. The logical relationship in the analytical workflow is a sequential process from sample collection to data analysis, as depicted in the workflow diagrams above.

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